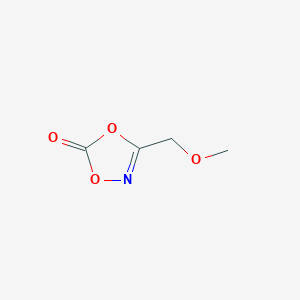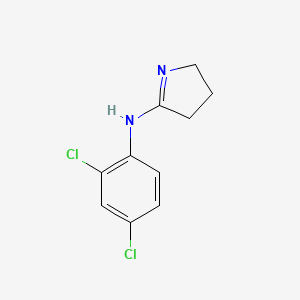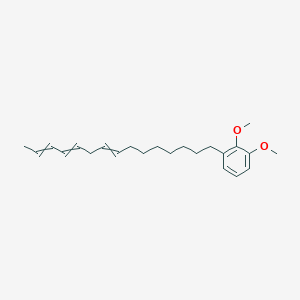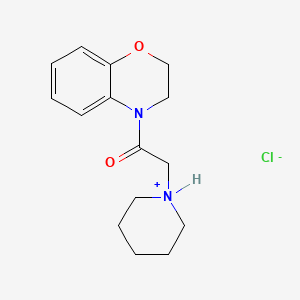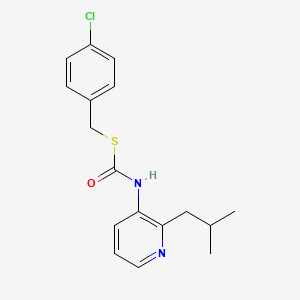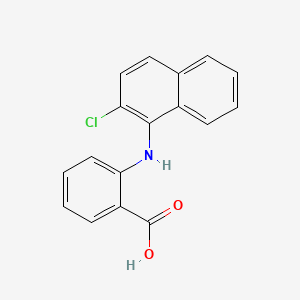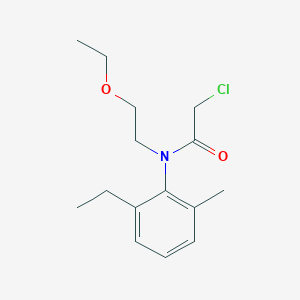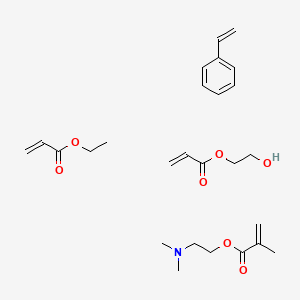
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;ethyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with ethenylbenzene, ethyl 2-propenoate and 2-hydroxyethyl 2-propenoate is a complex polymeric compound. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of its monomeric units imparts specific properties that make it suitable for a wide range of applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its monomeric units: 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, ethenylbenzene, ethyl 2-propenoate, and 2-hydroxyethyl 2-propenoate. The polymerization process typically involves free radical polymerization, which is initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a suitable solvent, such as toluene or dimethylformamide (DMF), under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. The monomers are fed into a reactor where they undergo polymerization in the presence of a radical initiator. The reaction conditions, such as temperature, pressure, and monomer concentrations, are carefully controlled to ensure high yield and desired polymer properties .
化学反応の分析
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
This polymer has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.
Medicine: Utilized in the formulation of hydrogels and other biomedical devices.
作用機序
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. In biomedical applications, the polymer can interact with cellular membranes and proteins, facilitating drug delivery and tissue regeneration. The presence of functional groups such as hydroxyl and amino groups allows for specific interactions with biological molecules, enhancing its efficacy in medical applications .
類似化合物との比較
Similar Compounds
2-Propenoic acid, 2-(dimethylamino)ethyl ester: A monomeric unit of the polymer with similar reactivity.
(Dimethylamino)ethyl methacrylate: Another monomer with comparable properties and applications.
Polyacrylic acid: A simpler polymer with similar chemical properties but different applications.
Uniqueness
The uniqueness of this polymer lies in its combination of monomeric units, which imparts specific properties such as biocompatibility, adhesive strength, and chemical reactivity. This makes it suitable for a wide range of applications that similar compounds may not be able to achieve.
特性
CAS番号 |
52722-05-1 |
|---|---|
分子式 |
C26H39NO7 |
分子量 |
477.6 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;ethyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;styrene |
InChI |
InChI=1S/C8H15NO2.C8H8.C5H8O3.C5H8O2/c1-7(2)8(10)11-6-5-9(3)4;1-2-8-6-4-3-5-7-8;1-2-5(7)8-4-3-6;1-3-5(6)7-4-2/h1,5-6H2,2-4H3;2-7H,1H2;2,6H,1,3-4H2;3H,1,4H2,2H3 |
InChIキー |
BXNRFGQVSJSMOJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C.CC(=C)C(=O)OCCN(C)C.C=CC1=CC=CC=C1.C=CC(=O)OCCO |
関連するCAS |
52722-05-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


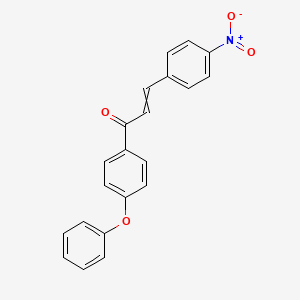

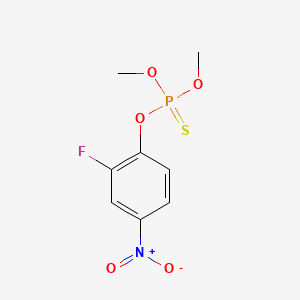
![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)
